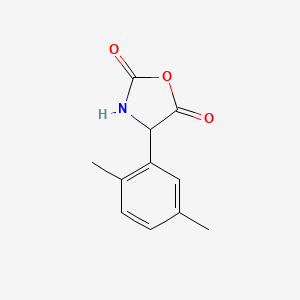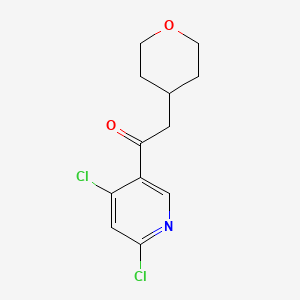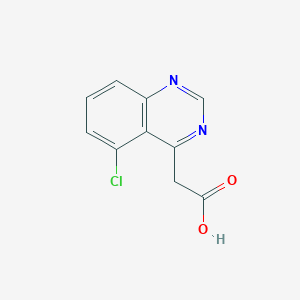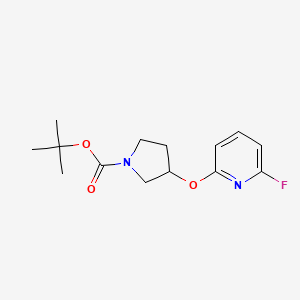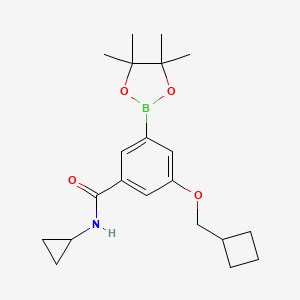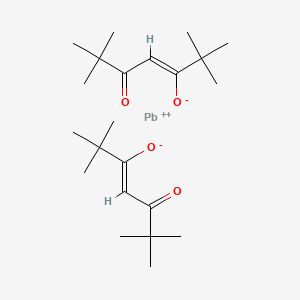
Lead(II)-DPM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II)-DPM can be synthesized through a reaction between lead(II) acetate and dipivaloylmethane in an appropriate solvent. The reaction typically involves mixing the reactants in a solvent like ethanol or methanol, followed by heating under reflux conditions to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(II)-DPM undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(II) complexes with different ligands.
Applications De Recherche Scientifique
Lead(II)-DPM has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Materials Science: Employed in the preparation of lead-based thin films and nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Mécanisme D'action
The mechanism by which Lead(II)-DPM exerts its effects is primarily through its ability to coordinate with other molecules. The lead(II) ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the lead(II) ion.
Comparaison Avec Des Composés Similaires
Lead(II) acetate: Another lead(II) compound used in similar applications.
Lead(II) oxide: Commonly used in materials science and catalysis.
Lead(II) chloride: Used in the synthesis of other lead compounds.
Uniqueness: Lead(II)-DPM is unique due to its specific ligand environment provided by dipivaloylmethane, which imparts distinct chemical properties and reactivity compared to other lead(II) compounds. This makes it particularly useful in specialized applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C22H38O4Pb |
|---|---|
Poids moléculaire |
574 g/mol |
Nom IUPAC |
lead(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
Clé InChI |
RFDHUANRWFSKRW-ATMONBRVSA-L |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pb+2] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







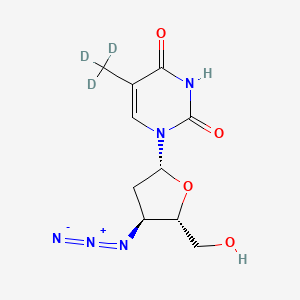

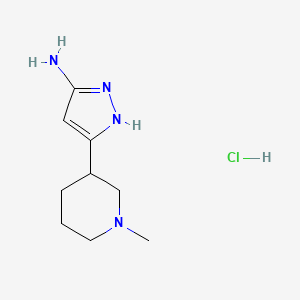
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
